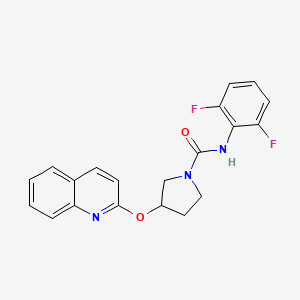
N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a heterocyclic compound that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The quinoline moiety is a common feature in medicinal chemistry, often associated with antibacterial and antiproliferative properties, as seen in the synthesis of pyrroloquinolines with antibacterial activity and pyrazole-3-carboxamide derivatives with antiproliferative activity . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is frequently found in bioactive molecules.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, as seen in the formation of pyrrolopyridines and pyrroloquinolines through the cyclization of lithiated pyridine and quinoline carboxamides . Similarly, the synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides involves a reaction of benzohydrazide derivatives with quinoline diones . These methods suggest that the synthesis of N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide could potentially involve similar cyclization strategies or amidation reactions under specific conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of newly synthesized compounds like N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For instance, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can undergo ring opening in the presence of trifluoroacetic acid . Additionally, quinolin-2(1H)-ones have been used as surrogates in Passerini-/Ugi-type reactions . These findings suggest that N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide may also participate in a variety of chemical transformations, potentially leading to the formation of new compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to understand their behavior in biological systems. For example, the diuretic activity of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides has been evaluated, revealing structure-activity relationships that could inform the design of new diuretic agents . Similarly, the antibacterial activity of pyrroloquinolines has been assessed, providing insights into their potential as antibacterial agents . These studies suggest that the physical and chemical properties of N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide could be crucial in determining its biological efficacy and potential therapeutic applications.
properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-quinolin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-15-5-3-6-16(22)19(15)24-20(26)25-11-10-14(12-25)27-18-9-8-13-4-1-2-7-17(13)23-18/h1-9,14H,10-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGESMFSBNNJOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B3020864.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3020866.png)
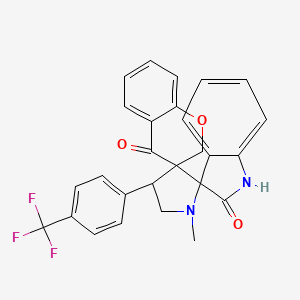
![2,2,2-trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide](/img/structure/B3020870.png)

![5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3020875.png)
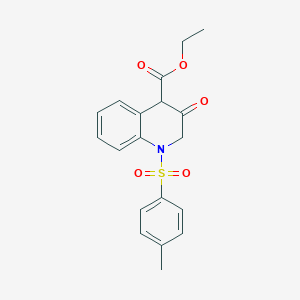
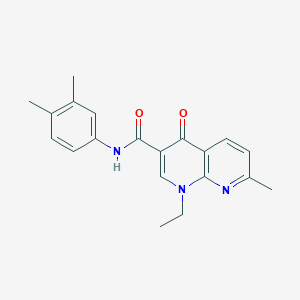
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3020878.png)
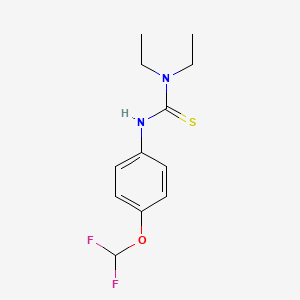
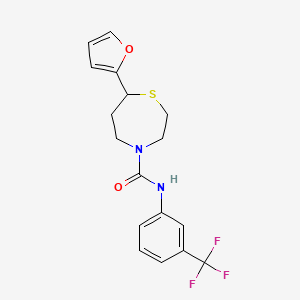
![4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3020881.png)
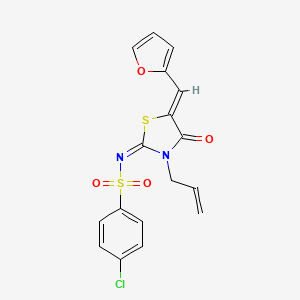
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3020886.png)